molecular formula C10H18O B13559218 2,2,6-Trimethylhept-5-enal CAS No. 52279-00-2

2,2,6-Trimethylhept-5-enal

Cat. No.: B13559218
CAS No.: 52279-00-2
M. Wt: 154.25 g/mol
InChI Key: IHUYETNQLCGWSV-UHFFFAOYSA-N
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Description

2,2,6-Trimethylhept-5-enal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a double bond and three methyl groups attached to the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethylhept-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2,6-trimethylheptanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,6-trimethylhept-5-en-2-one. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the ketone to the corresponding aldehyde.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylhept-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.

Major Products Formed

    Oxidation: 2,2,6-Trimethylheptanoic acid.

    Reduction: 2,2,6-Trimethylhept-5-en-1-ol.

    Substitution: 2,2,6-Trimethyl-5-bromoheptanal.

Scientific Research Applications

2,2,6-Trimethylhept-5-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylhept-5-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s double bond allows it to participate in various addition reactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6-Trimethylheptanal
  • 2,2,6-Trimethylhept-5-en-2-one
  • 2,2,6-Trimethylheptanoic acid

Uniqueness

2,2,6-Trimethylhept-5-enal is unique due to its specific structure, which combines an aldehyde group with a double bond and multiple methyl groups

Properties

CAS No.

52279-00-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6-trimethylhept-5-enal

InChI

InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8-11/h6,8H,5,7H2,1-4H3

InChI Key

IHUYETNQLCGWSV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C)C=O)C

Origin of Product

United States

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